Gallium Indium eutectic

Thermal Interface Material Heat Dissipation Chip Cooling

镓铟共晶合金 (EGaIn) 是一种由75.5%镓 (Ga) 和24.5%铟 (In) 组成的室温液态金属,其熔点约为15.5°C至15.7°C 。作为一类具有高导电性、高热导率以及独特自修复氧化物表皮的材料,EGaIn 在柔性电子、热界面材料(TIM)和生物医学器件等领域得到了最广泛的研究和应用 。在室温液态金属家族中,EGaIn 常被与三元合金 Galinstan (Ga-In-Sn) 进行比较,后者因其更低的熔点(约-19°C)而被广泛用作汞的无毒替代品 。尽管两者外观相似且常被混用,但其物理性质和应用场景存在关键差异,这构成了本指南进行量化区分的基础。.

Molecular Formula GaIn
Molecular Weight 184.541 g/mol
CAS No. 37345-62-3
Cat. No. B6288997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium Indium eutectic
CAS37345-62-3
Molecular FormulaGaIn
Molecular Weight184.541 g/mol
Structural Identifiers
SMILES[Ga].[In]
InChIInChI=1S/Ga.In
InChIKeySPAHBIMNXMGCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

镓铟共晶 (EGaIn, CAS 37345-62-3) 基础特性与替代品概述


镓铟共晶合金 (EGaIn) 是一种由75.5%镓 (Ga) 和24.5%铟 (In) 组成的室温液态金属,其熔点约为15.5°C至15.7°C 。作为一类具有高导电性、高热导率以及独特自修复氧化物表皮的材料,EGaIn 在柔性电子、热界面材料(TIM)和生物医学器件等领域得到了最广泛的研究和应用 。在室温液态金属家族中,EGaIn 常被与三元合金 Galinstan (Ga-In-Sn) 进行比较,后者因其更低的熔点(约-19°C)而被广泛用作汞的无毒替代品 [1]。尽管两者外观相似且常被混用,但其物理性质和应用场景存在关键差异,这构成了本指南进行量化区分的基础。

为什么在关键应用中 Galinstan 不能简单替代 EGaIn (CAS 37345-62-3)


尽管 EGaIn 和 Galinstan 同为室温液态金属,但它们的物理性质存在显著差异,这使得在特定科学和工业应用中,二者无法简单互换。最关键的差异在于熔点:EGaIn 的熔点约为 15.5-15.7°C ,而 Galinstan 的熔点低至 -19°C [1]。这意味着在标准室温(~25°C)下,EGaIn 更接近其凝固点,这种“近熔点”特性赋予了其独特的流变学和表面行为,尤其是在氧化层形成和稳定性方面。此外,近期研究发现,商业 Galinstan 产品与理论共晶 GaInSn 之间的表面张力存在巨大差异(534 vs 605 mN/m),而 EGaIn 作为二元共晶合金,其物性更为明确和稳定,避免了因微量添加剂或成分偏差带来的不确定性 [2]。这些差异直接影响了它们在热管理、可拉伸电子和微流控等领域的性能和工艺兼容性,因此不能简单地将 EGaIn 归类为“一种液态金属”而与其他同类产品进行互换。

EGaIn (CAS 37345-62-3) 相对于 Galinstan 的量化性能差异证据指南


热导率对比:EGaIn 在热界面材料 (TIM) 中的性能优势

EGaIn 的热导率显著优于 Galinstan,使其在 CPU/GPU 散热等高性能热管理应用中成为更优选择。直接对比数据显示,EGaIn 的热导率为 26.6 W/m-K,而 Galinstan 仅为 16.5 W/m-K [1]。

Thermal Interface Material Heat Dissipation Chip Cooling

熔点与操作温度窗口:EGaIn 的近室温特性及其应用影响

EGaIn 的熔点 (15.5-15.7°C) 使其在标准室温 (~25°C) 下操作时更接近相变温度,这与 Galinstan (-19°C) 形成鲜明对比 [1]。这种特性直接影响了其流变学和表面行为。

Phase Change Material Microfluidics Soft Robotics

表面张力与氧化物特性:对加工和润湿性的量化影响

EGaIn 的表面张力为 624 mN/m,高于 Galinstan 的 534 mN/m (或 718 mN/m,取决于测量条件) [1][2]。此外,EGaIn 因其二元共晶的确定成分,其物性比成分易波动的商业 Galinstan 更为稳定 。

Surface Tension Wettability Oxide Skin

细胞毒性对比:EGaIn 组分金属的安全性验证

针对其组成金属离子的体外细胞毒性研究表明,镓离子 (Ga³⁺) 和铟离子 (In³⁺) 在高达 1.0 mmol/L 的浓度下对 L929 小鼠成纤维细胞无显著毒性,而汞离子 (Hg²⁺) 在 0.35 mmol/L 浓度下即可导致 50% 细胞活性抑制 (IC50) [1]。

Cytotoxicity Biocompatibility Mercury Substitute

电导率与拉伸性能:在可拉伸电子中的对比表现

在可拉伸电子应用中,EGaIn 复合材料的电导率在 500% 的大拉伸应变下不仅没有下降,反而由于毛细管力作用,从 2.38 × 10⁴ S/m 提升至 2.97 × 10⁵ S/m,电阻变化仅为 ~31.3% [1]。这与传统的刚性导体或部分碳基导电复合材料形成鲜明对比。

Stretchable Electronics Conductive Composites Wearable Sensors

基于证据的 EGaIn (CAS 37345-62-3) 最佳科研与工业应用场景推荐


高功率密度芯片 (CPU/GPU/AI 加速器) 热界面材料 (TIM)

EGaIn 凭借其高达 26.6 W/m-K 的热导率,远超传统导热硅脂 (<5 W/m-K) 和 Galinstan (16.5 W/m-K) [1]。实验表明,在 90W 加热功率下,使用 EGaIn 作为 TIM 可使芯片热源温度比使用导热硅脂低 9.8°C [2]。其 99.99% 的高纯度规格也确保了其在长期热循环中的性能稳定性 。

柔性电子与可穿戴设备中的可拉伸导体

EGaIn 复合材料在 500% 的超大拉伸应变下,电导率可从 2.38 × 10⁴ S/m 提升至 2.97 × 10⁵ S/m,电阻变化仅为 31.3% [3]。这种独特的应变不敏感或增强电导特性,使其成为制备柔性传感器、电子皮肤和人机交互界面的理想导电材料。

生物相容性液态金属电极与可植入器件

细胞毒性实验证实,EGaIn 的组成金属离子 (Ga³⁺, In³⁺) 在 1.0 mmol/L 浓度下对 L929 成纤维细胞无显著毒性,而汞离子在 0.35 mmol/L 浓度下即产生 50% 抑制 [4]。这为 EGaIn 在神经接口、软体植入物和可穿戴健康监测器等生物医学领域的应用提供了核心安全依据。

微流控芯片与软体机器人中的可控流体单元

EGaIn 约 15.5°C 的近室温熔点和 624 mN/m 的高表面张力 [1],使其在微流控系统中表现出独特的可操控性。通过局部温度控制,可轻松实现其固-液相变,用于阀门或泵等功能单元。其较高的表面张力也有助于在微通道中形成稳定的离散液滴,进行数字微流控操作。

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